4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-3-oxo-5-isobenzofuranyl)-4-methyl-, methyl ester, (4E)-
Description
The compound 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-3-oxo-5-isobenzofuranyl)-4-methyl-, methyl ester, (4E)- (CAS 31858-66-9), also known as mycophenolic acid methyl ester, is a derivative of mycophenolic acid (MPA), a naturally occurring antibiotic and immunosuppressant produced by Penicillium species . Structurally, it features:
- A (4E)-hexenoic acid backbone with a methyl group at position 3.
- A substituted isobenzofuran moiety at position 6, containing hydroxy, methoxy, and oxo functional groups.
- A methyl ester group at the carboxylic acid terminus, enhancing lipophilicity and bioavailability compared to the parent acid .
Mycophenolic acid methyl ester is a critical intermediate in synthesizing mycophenolate mofetil (MMF), a prodrug widely used in organ transplantation to prevent rejection due to its potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine synthesis . The methyl ester form improves gastrointestinal absorption and metabolic stability, making it a valuable pharmaceutical precursor .
Properties
Molecular Formula |
C17H20O6 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl (E)-6-(4-hydroxy-6-methoxy-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C17H20O6/c1-10(5-7-14(18)22-3)4-6-12-13(21-2)8-11-9-23-17(20)15(11)16(12)19/h4,8,19H,5-7,9H2,1-3H3/b10-4+ |
InChI Key |
PEUNLMXDBNYEJF-ONNFQVAWSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=C2COC(=O)C2=C1O)OC)/CCC(=O)OC |
Canonical SMILES |
CC(=CCC1=C(C=C2COC(=O)C2=C1O)OC)CCC(=O)OC |
Origin of Product |
United States |
Biological Activity
4-Hexenoic acid, specifically the compound 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, methyl ester, (4E)-, is a derivative of mycophenolic acid (MPA). This compound has garnered attention due to its potential biological activities, particularly in immunosuppression and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular formula for 4-Hexenoic acid derivative is with a molecular weight of 320.34 g/mol. Its structure includes a hexenoic acid backbone with specific functional groups contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20O6 |
| Molecular Weight | 320.34 g/mol |
| Boiling Point | 611.6 °C (Predicted) |
| Density | 1.290 g/cm³ (Predicted) |
| pKa | 4.71 |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine biosynthesis. This inhibition selectively affects lymphocytes, leading to reduced proliferation of T- and B-cells and diminished antibody formation by B-cells .
Immunosuppressive Effects
The compound demonstrates significant immunosuppressive properties, making it a candidate for treating autoimmune disorders and preventing organ rejection in transplant patients. In studies, derivatives of mycophenolic acid have been shown to effectively suppress immune responses in various animal models .
Case Study: Mycophenolate Mofetil (MPM)
Mycophenolate mofetil, a prodrug of MPA, has been widely studied for its immunosuppressive effects. It has been shown to have higher oral bioavailability compared to MPA, leading to increased therapeutic efficacy in clinical settings .
Anti-inflammatory Activity
In addition to immunosuppression, the compound exhibits anti-inflammatory properties. It has been utilized in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and psoriasis .
Research Findings:
- A study indicated that mycophenolic acid derivatives significantly reduced inflammatory markers in animal models of arthritis .
- Another investigation highlighted the effectiveness of these compounds in reducing skin inflammation in psoriasis models .
Pharmacokinetics
The pharmacokinetic profile of 4-Hexenoic acid derivatives shows favorable absorption characteristics. The solubility and peak plasma concentrations are optimized compared to traditional formulations of mycophenolic acid, enhancing its therapeutic potential .
Scientific Research Applications
Drug Development
This compound has been investigated for its potential use in drug formulations due to its unique structural features that may contribute to biological activity. Its derivatives have shown promise in targeting specific pathways in disease processes.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, assessing their efficacy against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly, suggesting a pathway for developing new anticancer agents .
Polymer Synthesis
The compound can be utilized as a monomer in the production of polymers with specific properties. Its unsaturated structure allows for polymerization reactions that can lead to materials with enhanced mechanical properties and thermal stability.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp. | 150 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Pesticide Development
Research indicates that this compound and its derivatives can serve as active ingredients in pesticide formulations. Their ability to interact with biological systems makes them suitable candidates for developing environmentally friendly pest control agents.
Case Study:
A field trial conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without adversely affecting beneficial insects. The study concluded that the compound could be a viable alternative to conventional pesticides .
Chemical Reactions Analysis
Ester Hydrolysis and Metabolic Activation
The methyl ester group in the compound undergoes hydrolysis to yield mycophenolic acid (MPA), a biologically active metabolite. This reaction is critical for its pharmacological activity, as MPA inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine synthesis .
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Enzymatic hydrolysis | In vivo (via esterases) | Mycophenolic acid (MPA) | |
| Acid/Base hydrolysis | In vitro (pH-dependent) | MPA + methanol |
-
In vitro stability : The ester is stable in organic solvents (e.g., DMSO, ethanol) but hydrolyzes under acidic or alkaline conditions .
-
Pharmacological relevance : The prodrug Mycophenolate Mofetil (MMF) undergoes similar hydrolysis to release MPA .
Oxidation Reactions
The 4E double bond in the hexenoic acid chain and the aromatic benzofuran moiety are potential sites for oxidation:
Conjugation and Derivatization
The hydroxyl (-OH) and carboxylic acid groups (post-hydrolysis) enable conjugation reactions:
-
Key data :
Photochemical Degradation
The compound’s UV absorption (λ<sub>max</sub> ≈ 216 nm) suggests sensitivity to light. Degradation pathways may include:
-
Ring-opening reactions under UV exposure.
-
Isomerization of the 4E double bond.
No explicit studies were identified in the provided sources, but analogous compounds like MPA show photodegradation under prolonged UV exposure .
Comparative Reactivity with Analogs
A comparison with Mycophenolate Mofetil (MMF) highlights differences in reactivity:
Synthetic Modifications
The compound serves as an intermediate in synthesizing MPA derivatives:
-
Alkylation : The phenolic -OH can be alkylated to form ethers .
-
Ester interchange : Reacts with higher alcohols to form prodrugs .
Key Limitations in Available Data
-
Direct experimental studies on this methyl ester’s reactions are sparse; inferences are drawn from MPA and MMF.
-
No explicit data on radical or nucleophilic addition to the double bond.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical and Pharmacokinetic Differences
Table 2: Physicochemical Properties
Functional and Pharmacological Comparisons
Immunosuppressive Activity: The methyl ester derivative acts as a prodrug, rapidly hydrolyzed in vivo to mycophenolic acid, which inhibits IMPDH and depletes guanosine nucleotides in lymphocytes . The parent compound (MPA) directly inhibits IMPDH but suffers from poor oral bioavailability due to its carboxylic acid group .
Anti-Inflammatory Potential: While MPA derivatives primarily target IMPDH, structurally related compounds like 4-phenyl-3-butenoic acid () inhibit neuropeptide amidation, demonstrating distinct anti-inflammatory mechanisms .
Metabolic Pathways :
- Demethylation (as in 6-O-desmethyl-MPA) and glucuronidation are key metabolic routes that modulate activity and clearance .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Mycophenolic Acid Methyl Ester (MPA methyl ester)?
- Synthesis : The compound is synthesized via esterification of mycophenolic acid (MPA) using methanol under acidic catalysis. Key steps include controlling reaction temperature (60–80°C) and monitoring esterification efficiency via TLC or HPLC .
- Characterization : Use NMR (¹H and ¹³C) to confirm the methyl ester group (δ ~3.6 ppm for OCH₃) and the (4E)-stereochemistry via coupling constants in the hexenoic acid chain (J = 15–16 Hz for trans configuration). UV-Vis analysis (λmax = 216 nm) confirms π→π* transitions in the conjugated system .
Q. How can researchers ensure compound stability during pharmacological assays?
- Storage : Store as a crystalline solid at -20°C in anhydrous conditions to prevent hydrolysis of the ester group. Stability exceeds 4 years under these conditions .
- Handling : Prepare fresh solutions in DMSO or ethanol for in vitro assays, avoiding aqueous buffers at neutral/basic pH to minimize ester hydrolysis .
Q. What are the standard in vitro assays for evaluating immunosuppressive activity?
- IMP dehydrogenase (IMPDH) inhibition : Use purified IMPDH enzyme (e.g., from human lymphocytes) with spectrophotometric monitoring of NADH depletion at 340 nm. IC₅₀ values for MPA methyl ester are typically <100 nM .
- Lymphocyte proliferation assays : Isolate human T-cells, stimulate with anti-CD3/CD28 antibodies, and measure inhibition of [³H]-thymidine incorporation. Compare dose-response curves to mycophenolic acid (MPA) to assess ester bioavailability .
Advanced Research Questions
Q. How can structural modifications improve the pharmacokinetic profile of MPA methyl ester?
- Case Study : Replace the methyl ester with morpholinoethyl ester (as in Mycophenolate Mofetil) to enhance oral bioavailability. Use in situ intestinal perfusion models to compare permeability coefficients (Papp) of derivatives .
- Metabolite Tracking : Employ LC-MS/MS to quantify active metabolite (MPA) in plasma after administering esters. Correlate ester hydrolysis rates with Cmax and AUC values in preclinical models .
Q. How do contradictory bioactivity results arise in environmental fate studies?
- Degradation Pathways : Under UV light, MPA methyl ester undergoes photolysis, generating demethylated byproducts (e.g., demethylmycophenolic acid, CAS 31858-65-8) with altered immunosuppressive activity. Use HPLC-UV and QTOF-MS to identify degradation products .
- Ecotoxicity : Test degradation products on aquatic models (e.g., Daphnia magna) using OECD 202 guidelines. Note that hydroxylated metabolites may exhibit higher toxicity than the parent compound due to increased polarity and bioavailability .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Fragment-Based Design : Synthesize analogs with modifications to the isobenzofuranone ring (e.g., methoxy → ethoxy) and hexenoic acid chain (e.g., methyl → ethyl). Use molecular docking (PDB: 1NF7 for IMPDH) to predict binding affinities .
- Biological Validation : Compare IC₅₀ values in IMPDH inhibition assays and correlate with computational predictions. For example, bulkier substituents on the isobenzofuranone reduce activity due to steric clashes in the IMPDH active site .
Data Contradiction Analysis
Resolving discrepancies in reported bioactivity between synthetic and natural derivatives
- Natural vs. Synthetic : Mycophenolic acid from Penicillium spp. (CAS 24280-93-1) may contain trace impurities (e.g., 4-O-methyl derivatives) that synergize with MPA. Use preparative HPLC to isolate pure fractions and retest activity .
- Matrix Effects : In cell-based assays, serum proteins (e.g., albumin) bind MPA methyl ester, reducing free drug concentrations. Use charcoal-stripped serum or adjust dosing to account for protein binding .
Methodological Tables
| Parameter | MPA Methyl Ester | MPA (Parent) |
|---|---|---|
| Molecular Formula | C₁₈H₂₂O₆ | C₁₇H₂₀O₆ |
| LogP (Predicted) | 2.8 | 1.9 |
| IMPDH IC₅₀ | 85 nM | 12 nM |
| Plasma Half-Life (Rat) | 6–8 hrs | 2–3 hrs |
| Key Stability Risk | Hydrolysis (ester bond) | Oxidation (phenolic OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
